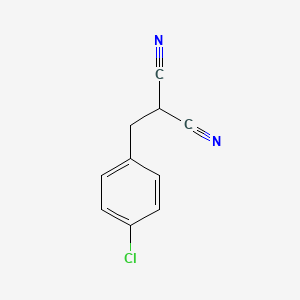

MALONONITRILE, (p-CHLOROBENZYL)-

Description

Contextualization of Malononitrile (B47326) in Organic Synthesis

Malononitrile (CH₂(CN)₂), a colorless, water-soluble solid, serves as a versatile and fundamental building block in organic synthesis. wikipedia.orgnih.gov Its structure, featuring a methylene (B1212753) group activated by two adjacent cyano functionalities, makes it a potent nucleophile and a key reactant in a variety of chemical transformations. nih.govresearchgate.net Notably, it is a crucial starting material for the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes, which are important heterocyclic compounds with diverse biological and industrial applications. wikipedia.orgnih.gov Malononitrile also readily undergoes Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated nitriles. nih.gov This reactivity has led to its widespread use in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. researchgate.netontosight.ai

Significance of Chlorinated Organic Compounds in Chemical Research

Chlorinated organic compounds, a vast class of substances characterized by the presence of one or more carbon-chlorine bonds, are of significant interest in chemical research. wikipedia.orgeurochlor.org The introduction of chlorine into an organic molecule can profoundly alter its physical and chemical properties, including its density, boiling point, and reactivity. wikipedia.org This has led to their use in a wide array of applications, from pharmaceuticals and pesticides to polymers and solvents. eurochlor.org In nature, a variety of chlorinated compounds are produced by organisms ranging from marine algae to fungi. wikipedia.org The study of these naturally occurring organochlorines continues to inspire the development of new synthetic methodologies and the discovery of novel bioactive molecules. However, the persistence and potential toxicity of some chlorinated compounds also drive research into their environmental fate and bioremediation. taylorfrancis.com

Current Research Landscape Pertaining to (p-Chlorobenzyl)malononitrile

Current research on (p-chlorobenzyl)malononitrile primarily revolves around its utility as an intermediate in the synthesis of more complex molecules. ontosight.ai Its structural features, namely the reactive malononitrile core and the chlorinated aromatic ring, make it a valuable precursor for creating a variety of organic structures. ontosight.ai Researchers are exploring its potential in the development of novel materials, leveraging its electronic properties for applications in material science. ontosight.ai Furthermore, its role as a building block for synthesizing heterocyclic compounds remains an active area of investigation.

Properties

CAS No. |

2964-33-2 |

|---|---|

Molecular Formula |

C10H7ClN2 |

Molecular Weight |

190.63 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]propanedinitrile |

InChI |

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9H,5H2 |

InChI Key |

KZVZSAZGEKLWOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for P Chlorobenzyl Malononitrile

Direct Alkylation Approaches to Monosubstituted Malononitriles

Direct alkylation presents a straightforward route to monosubstituted malononitriles. This method typically involves the deprotonation of malononitrile (B47326) to form a carbanion, which then acts as a nucleophile, attacking an appropriate alkyl halide. For the synthesis of (p-Chlorobenzyl)malononitrile, this would involve the reaction of the malononitrile anion with p-chlorobenzyl chloride. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, have been utilized to facilitate this type of mono-alkylation in a solvent-free basic medium. researchgate.net

Reductive Alkylation Strategies for (p-Chlorobenzyl)malononitrile

A highly effective and convenient method for synthesizing monosubstituted malononitriles, including the title compound, is through a one-pot reductive alkylation. researchgate.net This strategy combines the initial condensation of an aldehyde with malononitrile to form an α,β-unsaturated dicyanoalkene, which is then immediately reduced in situ to the desired saturated product. thieme-connect.comorganic-chemistry.org This approach avoids the isolation of the intermediate unsaturated compound and effectively consumes the starting malononitrile to selectively yield the monosubstituted product. researchgate.net

The process begins with a Knoevenagel condensation between p-chlorobenzaldehyde and malononitrile, followed by the reduction of the resulting (p-Chlorobenzylidene)malononitrile intermediate. organic-chemistry.org

Catalytic Systems and Reaction Conditions

The one-pot reductive alkylation is characterized by its use of mild and efficient catalytic systems. researchgate.netorganic-chemistry.org The initial condensation can be catalyzed by substances like water or absorption alumina, which facilitates the reaction between stoichiometric amounts of the aldehyde and malononitrile. thieme-connect.comorganic-chemistry.org Following the condensation, the reduction of the α,β-unsaturated intermediate is rapidly and selectively achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. thieme-connect.comorganic-chemistry.org This dual-purpose reagent first induces the condensation and then reduces the intermediate. researchgate.net

Interactive Data Table: Catalytic Systems for One-Pot Reductive Alkylation

| Aldehyde | Condensation Catalyst | Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Water | Sodium Borohydride | Ethanol (B145695) | - | High | organic-chemistry.org |

| Ketones | Absorption Alumina | Sodium Borohydride | 95% Ethanol | 0 °C | 42-94% | thieme-connect.com |

| Aromatic Aldehydes | [Cp*RhCl₂]₂ | Amine Borane Adducts | - | - | - | researchgate.net |

Indirect Synthesis via Intermediate (p-Chlorobenzylidene)malononitrile

The indirect synthesis of (p-Chlorobenzyl)malononitrile involves a two-step process. The first and most critical step is the synthesis of the precursor, (p-Chlorobenzylidene)malononitrile. nih.gov This intermediate is then subsequently reduced to obtain the final saturated product. This pathway allows for the isolation and purification of the intermediate, which is a common method in organic synthesis. researchgate.netwikipedia.org

Knoevenagel Condensation for (p-Chlorobenzylidene)malononitrile Precursor Synthesis

The synthesis of the (p-Chlorobenzylidene)malononitrile precursor is achieved through the Knoevenagel condensation. researchgate.netwikipedia.org This fundamental reaction involves the condensation of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl compound, p-chlorobenzaldehyde. nih.govnih.gov The reaction is characterized by the formation of a new carbon-carbon double bond. nih.gov The strongly electron-withdrawing nature of the two cyano groups in malononitrile activates the adjacent methylene group, making it susceptible to deprotonation by a base to initiate the condensation. nih.gov

The reaction between p-chlorobenzaldehyde and malononitrile has been extensively studied and can be promoted under various conditions, including solvent-free grinding, microwave irradiation, and using a range of catalytic systems. researchgate.netnih.govacs.org

Catalytic Methodologies in Knoevenagel Reactions

A wide variety of catalysts have been successfully employed to facilitate the Knoevenagel condensation for producing (p-Chlorobenzylidene)malononitrile, enhancing reaction rates and yields. These catalysts can be broadly classified into organocatalysts and metal-based systems. acs.orgnih.gov The choice of catalyst can influence reaction conditions, allowing the process to occur at room temperature, under solvent-free conditions, or in environmentally benign solvents like water. researchgate.netnih.gov

Organocatalysis: Weakly basic amines are classic catalysts for the Knoevenagel condensation. researchgate.netwikipedia.org Simple secondary or tertiary amines like piperidine (B6355638) and diethylamine (B46881) are effective and commonly used. nih.govgoogle.com In an effort to develop more sustainable protocols, various other organocatalysts have been explored. For instance, β-alanine, in conjunction with a photosensitizer, can be used in water under visible light in a tandem process that starts from the corresponding alcohol. researchgate.netuni-regensburg.de

Interactive Data Table: Organocatalysts in Knoevenagel Condensation of p-Chlorobenzaldehyde and Malononitrile

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine | Water | <50°C | 20-40 min | >99.5% | google.comchemicalbook.com |

| Diethylamine | - | - | - | 99% | nih.govnih.gov |

| β-alanine / SAS | Water | 20°C | - | High | researchgate.netuni-regensburg.de |

| Ammonium (B1175870) Acetate (B1210297) | - | MWI | - | - | nih.govacs.org |

Metal-based Catalysts: A diverse array of metal-based systems has been shown to be highly efficient for this transformation. These include heterogeneous catalysts which offer advantages such as easy recovery and reusability. nih.gov Bimetallic nanohybrids, such as NiCu supported on multi-walled carbon nanotubes (MWCNTs), have demonstrated high catalytic performance under mild, room temperature conditions. nih.gov Metal-Organic Frameworks (MOFs), like the copper-based HKUST, which possess both Lewis acid (metal centers) and basic sites (amine functional groups), can catalyze the reaction rapidly in ethanol at room temperature. nih.gov

Interactive Data Table: Metal-based Catalysts in Knoevenagel Condensation

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NiCu@MWCNT | - | Room Temp. | 10-180 min | High | nih.gov |

| HKUST-amine modified | Ethanol | Room Temp. | 5 min | High | nih.gov |

| ZnCl₂ | - | - | - | - | nih.govacs.org |

| NH₃(CH₂)₇NH₃BiCl₅ | Ethanol | 78°C | - | 91-98% | researchgate.net |

Green Chemistry Approaches in Knoevenagel Condensation

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. lbp.world For the Knoevenagel condensation, this involves employing environmentally benign solvents, reducing energy consumption, and utilizing sustainable catalysts. acs.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. ijcps.orgrsc.org The Knoevenagel condensation between p-chlorobenzaldehyde and malononitrile has been effectively performed in aqueous media. One method uses a catalytic amount of Ni(NO3)2·6H2O at room temperature, achieving a 90% yield in just 10 minutes. ijcps.org Another approach employs a DABCO-based ionic liquid as a catalyst in water, also resulting in excellent yields in short reaction times. rsc.org

Solvent-free, or neat, conditions represent another significant green advancement, often minimizing waste and simplifying product purification. rsc.org The reaction between aldehydes and malononitrile has been shown to proceed efficiently under solvent-free conditions with microwave irradiation or thermal heating. arkat-usa.org

Table 2: Green Synthesis of (p-Chlorobenzylidene)malononitrile in Aqueous or Solvent-Free Conditions An interactive table detailing various green chemistry approaches for the Knoevenagel condensation.

| Catalyst | Medium | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ni(NO3)2·6H2O (5 mol%) | Water | Room Temp., 10 min | 90% | ijcps.org |

| [C4dabco][BF4] | Water | Room Temp. | Excellent | rsc.org |

| Cu–Cu2O-SiO2 | Water | Room Temp. | High | lbp.world |

| None | Water | - | Efficient | arkat-usa.org |

| Chitosan (B1678972) (10 wt%) | Solvent-Free (Mechanochemical) | Room Temp., <30 min | >90% | rsc.orgrsc.org |

Mechanochemistry utilizes mechanical energy, typically from grinding or milling, to activate and drive chemical reactions, often in the absence of bulk solvents. rsc.orgnih.gov This technique offers advantages such as faster reaction kinetics, reduced energy consumption, and simplified product work-up. rsc.orgrsc.org

The Knoevenagel condensation of p-chlorobenzaldehyde and malononitrile has been successfully achieved using solvent-free mechanochemical synthesis. rsc.orgrsc.org In one notable study, chitosan derived from crustacean waste was used as a sustainable and recyclable organocatalyst. rsc.orgrsc.org By grinding the reactants with chitosan in a mortar and pestle, the corresponding (p-chlorobenzylidene)malononitrile was obtained in excellent yields (>90%) in under 30 minutes at room temperature. rsc.org The process highlights a doubly green approach by using a waste-derived catalyst under solvent-free conditions. rsc.org In-situ and real-time monitoring of similar mechanochemical condensations has revealed complex reaction pathways, including the formation of transient polymorphic product forms. beilstein-journals.org

Ultrasound-assisted synthesis, or sonochemistry, employs high-frequency sound waves to induce acoustic cavitation in a liquid medium. researchgate.net The formation, growth, and implosion of these microcavities generate localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.netnih.gov This technique is considered an environmentally sustainable method that enhances reactions by providing efficient agitation and activation energy. nih.govsemanticscholar.org

Malononitrile is a versatile reagent in ultrasound-assisted multicomponent reactions for creating diverse heterocyclic structures. nih.govsemanticscholar.org The use of ultrasonic irradiation can lead to higher yields and shorter reaction times compared to conventional methods. mdpi.com While specific studies on the ultrasound-assisted synthesis of (p-chlorobenzyl)malononitrile are not detailed, the general principles of sonochemistry are widely applicable to the Knoevenagel condensation, offering a green and efficient synthetic route. semanticscholar.orgmdpi.com

Bioreduction of (p-Chlorobenzylidene)malononitrile to (p-Chlorobenzyl)malononitrile

The conversion of the intermediate (p-chlorobenzylidene)malononitrile to the final product, (p-chlorobenzyl)malononitrile, requires the selective reduction of the activated carbon-carbon double bond. Bioreduction, using whole cells or isolated enzymes, offers a green and highly selective method for this transformation. This approach avoids the use of harsh chemical reducing agents and often proceeds with high stereoselectivity.

The metabolic pathways of the isomeric compound, o-chlorobenzylidene malononitrile (CS), in rats have shown that it undergoes in-vivo conversion to 2-chlorobenzyl malononitrile (dihydro CS). nih.govmdpi.com This biological reduction of the C=C bond confirms the feasibility of using biocatalysts for this type of transformation. mdpi.com

The key to a successful bioreduction is the selection of a suitable biocatalyst. A wide range of microorganisms, including bacteria, yeasts, and fungi, are known to possess enzymes, such as enoate reductases, that can efficiently catalyze the reduction of activated alkenes. Fungi of the Penicillium genus are well-regarded for their diverse metabolic capabilities and are prime candidates for screening for this specific transformation.

The optimization process would involve:

Screening: A variety of microbial strains, including different species of Penicillium, would be tested for their ability to reduce (p-chlorobenzylidene)malononitrile.

Media Optimization: The composition of the culture medium (e.g., carbon and nitrogen sources, pH, temperature) would be adjusted to maximize enzyme expression and cell growth for the most promising strains.

Process Optimization: Parameters for the biotransformation itself, such as substrate concentration, cell density, and reaction time, would be fine-tuned to achieve high conversion rates and yields.

Studies on the biodegradation of the related compound o-chlorobenzylidene malononitrile have shown that microorganisms like the alga Chlorella sp. can effectively consume the parent compound and its metabolites, indicating that various microorganisms possess the necessary enzymatic machinery for such reactions. semanticscholar.org

Factors Influencing Bioreduction Efficiency

The efficiency of bioreduction for converting α,β-unsaturated nitriles, such as (p-chlorobenzylidene)malononitrile, to their saturated counterparts is governed by several key factors. These transformations are often mediated by enoate reductases, a class of enzymes found in various organisms. researchgate.net

Key Factors in Bioreduction:

Enzyme and Cofactor: The choice of enoate reductase is critical, as different enzymes exhibit varying substrate specificities and stereoselectivities. researchgate.net These enzymes typically rely on a nicotinamide (B372718) cofactor, such as NADPH, as the reducing agent. researchgate.net The regeneration of this costly cofactor is a crucial aspect of the process. researchgate.net

Substrate and Product Concentration: The concentrations of both the substrate and the final product can significantly impact the reaction. High concentrations of the substrate may lead to enzyme inhibition, while product accumulation can also have an inhibitory effect.

Reaction Conditions: Parameters such as pH, temperature, and the presence of organic co-solvents must be optimized to ensure maximal enzyme activity and stability.

Research has demonstrated the successful asymmetric bioreduction of a range of α,β-unsaturated nitriles to optically active products in high yields and with excellent enantioselectivity. researchgate.net

Advanced Synthetic Route Exploration

Beyond the conventional two-step synthesis, advanced methodologies offer more efficient and sustainable pathways to (p-Chlorobenzyl)malononitrile and its derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation. acs.orgnih.gov This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. nih.gov For instance, benzylidenemalononitrile (B1330407) derivatives have been synthesized using microwave irradiation with ammonium acetate as a catalyst. nih.gov

One-Pot Photoenzymatic Synthesis: A novel one-pot photoenzymatic approach has been developed for the synthesis of β-chiral malononitrile derivatives. rsc.org This method combines a photocatalyzed Knoevenagel condensation with an asymmetric hydrogenation step mediated by an ene reductase. rsc.org This process has been shown to produce a series of β-chiral malononitrile derivatives in good yields and with excellent enantiomeric excess. rsc.org

Catalytic Hydrogenation: The reduction of the carbon-carbon double bond in α,β-unsaturated nitriles can be achieved through catalytic hydrogenation. umich.edu Copper complexes with specific phosphine (B1218219) ligands have been shown to be highly efficient catalysts for the conjugate reduction of α,β-unsaturated nitriles in the presence of a siloxane-based reducing agent. rsc.org

These advanced methods highlight the continuous evolution of synthetic organic chemistry, providing more effective and environmentally benign routes to valuable chemical compounds.

Structural Characterization and Spectroscopic Analysis of P Chlorobenzyl Malononitrile and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is an indispensable tool in chemical analysis, offering non-destructive methods to probe the molecular structure of compounds. For (p-Chlorobenzyl)malononitrile and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are routinely employed to confirm their identity and study their electronic and bonding characteristics.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of benzylidenemalononitrile (B1330407), both ¹H and ¹³C NMR provide key structural insights.

In a study of 2-(4-chlorobenzylidene)malononitrile, a closely related isomer, the ¹H NMR spectrum recorded in DMSO-d6 showed characteristic signals. rsc.org A singlet for the vinylic proton appears at 8.57 ppm. The aromatic protons on the p-chlorophenyl ring appear as two doublets at 7.97 ppm and 7.73 ppm, consistent with a para-substituted benzene (B151609) ring. rsc.org

The ¹³C NMR spectrum provides further confirmation of the structure. For 2-(4-chlorobenzylidene)malononitrile in DMSO, key chemical shifts are observed at 160.79 ppm (C=C), and the nitrile carbons appear around 114.74 and 113.69 ppm. rsc.org The carbon of the C-Cl bond shows a resonance at 139.76 ppm, while the other aromatic carbons appear at 132.83, 130.76, and 130.41 ppm. rsc.org The methine carbon of the malononitrile (B47326) moiety is observed at 82.91 ppm. rsc.org

Table 1: ¹H NMR Data for 2-(4-chlorobenzylidene)malononitrile

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.57 | s | Vinylic H |

| 7.97 | d | Aromatic H |

| 7.73 | d | Aromatic H |

Solvent: DMSO-d6 rsc.org

Table 2: ¹³C NMR Data for 2-(4-chlorobenzylidene)malononitrile

| Chemical Shift (ppm) | Assignment |

|---|---|

| 160.79 | C=C |

| 139.76 | C-Cl |

| 132.83, 130.76, 130.41 | Aromatic C |

| 114.74, 113.69 | CN |

| 82.91 | C-H (methine) |

Solvent: DMSO rsc.org

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of malononitrile derivatives is characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically appearing around 2250 cm⁻¹. capes.gov.br For (p-chlorobenzylidene)malononitrile, the presence of the chlorine atom and the aromatic ring will also give rise to characteristic absorptions. The C-Cl stretching vibration is usually found in the 800-600 cm⁻¹ region, while aromatic C-H and C=C stretching vibrations appear at higher wavenumbers. nih.gov The KBr wafer technique is often used for acquiring IR spectra of solid samples. nih.gov Studies on o-chlorobenzylidenemalononitrile (CS gas) have also utilized IR spectroscopy to characterize the compound and its reaction products. dtic.milnih.gov

Table 3: Characteristic IR Absorptions for Substituted Malononitriles

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C≡N stretch | ~2250 |

| Aromatic C=C stretch | 1600-1450 |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For (p-chlorobenzylidene)malononitrile, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (188.61 g/mol ). nih.govnist.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. spectrabase.com

Electron impact (EI) ionization is a common method used for these compounds. preprints.orgpreprints.org The fragmentation pattern can provide further structural information. For instance, the mass spectrum of the related 2-(4-methylbenzylidene)malononitrile (B52347) shows a molecular ion peak and other fragments that help confirm its structure. researchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in (p-chlorobenzylidene)malononitrile, involving the phenyl ring, the double bond, and the nitrile groups, results in absorption in the UV region. Studies on o-chlorobenzylidenemalononitrile have shown characteristic UV spectra in solvents like methanol, chloroform, and methylene (B1212753) chloride. dtic.mil The position and intensity of the absorption bands are sensitive to the solvent polarity and the specific substitution pattern on the aromatic ring. This technique is also used to monitor reactions involving these compounds by observing changes in the spectrum over time. dtic.mil In some applications, UV-Vis spectrophotometry is used to determine the concentration of these compounds in solution by measuring the optical density at a specific wavelength. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Table 4: Example Crystal Data for a Benzylidenemalononitrile Derivative (2-(4-Methylbenzylidene)malononitrile)

| Parameter | Value |

|---|---|

| Formula | C₁₁H₈N₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.0043 (5) |

| b (Å) | 7.5270 (5) |

| c (Å) | 9.5396 (6) |

| α (°) | 106.757 (4) |

| β (°) | 96.592 (4) |

| γ (°) | 105.204 (4) |

Data from a study on 2-(4-methylbenzylidene)malononitrile researchgate.net

Vibrational Spectroscopy for Molecular Conformation Studies

Vibrational spectroscopy, which includes both IR and Raman spectroscopy, is a powerful tool for studying the conformational properties of molecules. The vibrational frequencies are sensitive to the molecular geometry and the electronic environment of the atoms. Theoretical calculations, such as those using Density Functional Theory (DFT), are often combined with experimental vibrational spectra to provide a more detailed understanding of the molecular structure and bonding. researchgate.net

Studies on malononitrile and its derivatives have used vibrational spectroscopy to investigate the influence of substituents on the vibrational modes, particularly the nitrile stretching frequency. capes.gov.br The intensity of the nitrile band in the IR and Raman spectra can be related to the dipole moment and the electronic effects of the substituents. capes.gov.br By comparing the experimental spectra with calculated spectra for different possible conformations, it is possible to determine the most stable conformation of the molecule in the gas phase or in solution. This approach has been applied to various complex molecules to elucidate their conformational preferences. karazin.ua

Reactivity and Mechanistic Investigations of P Chlorobenzyl Malononitrile

Mechanistic Pathways in Condensation and Cyclization Reactions Involving Malononitrile (B47326) Derivatives

The reactivity of malononitrile and its derivatives is prominently featured in condensation and cyclization reactions, which are fundamental in synthetic organic chemistry for constructing complex molecules. nih.govwikipedia.orgsigmaaldrich.com A key reaction is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound, such as malononitrile, with a carbonyl group from an aldehyde or ketone. wikipedia.orgsigmaaldrich.com This process is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

In multi-component reactions, such as the synthesis of tetrahydrobenzo[b]pyrans from 4-chlorobenzaldehyde (B46862), malononitrile, and dimedone, the mechanism begins with the Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile. orientjchem.orgnih.govsci-hub.se This initial step forms a p-chlorobenzylidene malononitrile intermediate. sci-hub.se Subsequently, a Michael addition of the dimedone enolate to this intermediate occurs. sci-hub.se The final step involves an intramolecular cyclization and dehydration to yield the pyran ring system. sci-hub.se

Another significant reaction involving malononitrile derivatives is the Gewald reaction, which is used to synthesize polysubstituted 2-aminothiophenes. researchgate.nettandfonline.comthieme-connect.comwikipedia.org Mechanistic studies suggest that this reaction also initiates with a Knoevenagel condensation between a carbonyl compound and an active methylene (B1212753) nitrile (like malononitrile) to form an α,β-unsaturated nitrile. tandfonline.comthieme-connect.comwikipedia.orgchemrxiv.org This is followed by the addition of elemental sulfur and a subsequent intramolecular cyclization, leading to the formation of the thiophene (B33073) ring. researchgate.netwikipedia.org Computational studies support that the Knoevenagel condensation is the initial and most favorable step, followed by the sulfur addition and cyclization. chemrxiv.org

Furthermore, domino reactions involving malononitrile can proceed through pathways that include the in-situ formation of an enamine or iminium ion, which then participates in a Michael addition and an intramolecular aldol-type cyclization. rsc.org These varied mechanistic pathways highlight the versatility of malononitrile derivatives as building blocks in the synthesis of a wide range of heterocyclic compounds.

Kinetic Studies of Reactions with (p-Chlorobenzyl)malononitrile Precursors

Kinetic investigations into reactions involving the precursors of (p-Chlorobenzyl)malononitrile, such as the one-pot, three-component condensation of 4-chlorobenzaldehyde, malononitrile, and dimedone, provide critical insights into the reaction mechanism and the factors influencing its rate. orientjchem.org Spectrophotometric analysis has been a key technique in these studies. orientjchem.org

Determination of Reaction Orders and Rate Constants

Table 1: Second-Order Rate Constants for the Reaction of 4-Chlorobenzaldehyde and Malononitrile at Various Temperatures

| Temperature (°C) | Temperature (K) | k (M⁻¹ min⁻¹) |

|---|---|---|

| 35.0 | 308.15 | 0.165 ± 0.006 |

| 40.0 | 313.15 | 0.222 ± 0.005 |

| 45.0 | 318.15 | 0.283 ± 0.005 |

| 50.0 | 323.15 | 0.367 ± 0.004 |

Source: Oriental Journal of Chemistry, 2015. orientjchem.org

Analysis of Activation Parameters (Ea, ΔG‡, ΔS‡, ΔH‡)

The activation parameters for the reaction provide deeper mechanistic understanding. The activation energy (Ea), and the Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation were determined from the temperature dependence of the rate constants using the Arrhenius and Eyring equations. orientjchem.org The positive value of ΔH‡ indicates that the reaction is endothermic. orientjchem.org A large negative value for ΔS‡ suggests that the transition state is more ordered than the reactants, which is expected for a condensation reaction where two molecules combine. orientjchem.org

Table 2: Activation Parameters for the Reaction of 4-Chlorobenzaldehyde and Malononitrile

| Parameter | Value |

|---|---|

| Ea (kJ mol⁻¹) | 39.50 ± 1.62 |

| ΔG‡ (kJ mol⁻¹) at 308.15 K | 80.37 ± 0.02 |

| ΔS‡ (J mol⁻¹ K⁻¹) | -132.61 ± 5.09 |

| ΔH‡ (kJ mol⁻¹) | 36.94 ± 1.62 |

Source: Oriental Journal of Chemistry, 2015. orientjchem.org

Influence of Solvent Polarity on Reaction Kinetics

Solvent polarity plays a crucial role in the kinetics of organic reactions. researchgate.netrsc.org For the reaction involving 4-chlorobenzaldehyde and malononitrile, the rate was observed to increase in a more polar solvent mixture (water:ethanol (B145695) 2:1) compared to a less polar solvent (ethanol). orientjchem.org This acceleration can be attributed to the stabilization of the charged transition state by the more polar solvent. orientjchem.orgrsc.org The transition state in the Knoevenagel condensation carries a dispersed charge, and a solvent with a higher dielectric constant can stabilize this charged complex more effectively than the neutral reactant molecules. orientjchem.org This stabilization lowers the activation energy and, consequently, increases the reaction rate. orientjchem.org In general, polar solvents are known to enhance the rates of polar reactions by stabilizing charged intermediates and transition states. researchgate.net

Photochemical Reactivity Studies of (p-Chlorobenzyl)malononitrile Analogs

The photochemical behavior of compounds containing the dicyanovinyl group, such as analogs of (p-Chlorobenzyl)malononitrile, has been a subject of interest, particularly in the context of developing fluorescent probes and molecular rotors. nih.govrsc.orgmdpi.comnih.govarxiv.org

Non-Radiative Decay Pathways and Molecular Rotor Behavior

Certain malononitrile derivatives exhibit properties of molecular rotors, where their fluorescence quantum yield is dependent on the viscosity of the surrounding medium. nih.govrsc.org This behavior is linked to the existence of non-radiative decay pathways. nih.gov Upon photoexcitation, these molecules can form a twisted intramolecular charge transfer (TICT) state, which provides a pathway for non-radiative de-excitation. rsc.org

For a Laurdan malononitrile derivative, computational and experimental studies have shown that a low fluorescence quantum yield is due to a non-radiative decay pathway involving the rotation of the malononitrile moiety. temple.edu This rotation is hindered in more viscous environments, which leads to an increase in the fluorescence quantum yield. temple.edu This viscosity-dependent fluorescence is the defining characteristic of a molecular rotor. rsc.org The torsional freedom around the bonds connecting the electron donor and acceptor parts of the molecule provides the route for this non-radiative decay. nih.gov The efficiency of these non-radiative pathways, and thus the fluorescence properties, can be modulated by factors such as solvent polarity and viscosity. nih.gov

Electrochemical Behavior and Redox Mechanisms of Malononitrile Systems

The electrochemical properties of malononitrile and its derivatives have been a subject of significant interest, leading to the development of novel synthetic methodologies and a deeper understanding of their reaction mechanisms. The presence of the dicyano-substituted carbon atom imparts unique electronic characteristics to these molecules, making them amenable to electrochemical transformations.

Electroreduction and Cyclodimerization Processes

The electrochemical reduction of arylidenemalononitriles, which are structurally related to (p-chlorobenzyl)malononitrile, has been investigated to understand their redox behavior. These studies reveal that the reduction process is often complex and can lead to various products depending on the reaction conditions.

Known reactions in the electrochemistry of alkylidenemalononitriles include cathodic hydrogenation and the cyclodimerization of arylidenemalononitriles. researchgate.net The electrochemical reduction of the carbon-carbon double bond in these systems is a key transformation. For instance, studies on substituted benzylidene malononitriles have provided insights into the reduction potentials and reaction pathways.

In some cases, the electrochemical reduction can lead to the cleavage of the molecule. For example, controlled potential electrolysis of (p-methoxybenzal)malononitrile at an applied potential of -1.75 V (vs. Cp2Fe0/+) resulted in the formation of p-methoxybenzaldehyde with a yield greater than 90%. bsu.edu This indicates a reductive cleavage of the benzylidene group.

The table below summarizes the electrochemical reduction data for a related malononitrile derivative.

| Compound | Reduction Potential (Epc vs. Cp2Fe0/+) | Product(s) | Yield | Reference |

| (p-Methoxybenzal)malononitrile | -1.64 V | p-Methoxybenzaldehyde | >90% | bsu.edu |

This interactive table provides data on the electrochemical reduction of a malononitrile derivative, which can be considered analogous to the behavior of (p-chlorobenzyl)malononitrile.

Cyclodimerization is another important electrochemical reaction observed for arylidenemalononitriles. This process typically involves the coupling of two radical anions at their β-positions, leading to the formation of a cyclic dimer. The exact mechanism and the structure of the resulting cyclodimer can be influenced by factors such as the solvent, the supporting electrolyte, and the nature of the substituent on the aromatic ring.

Electrosynthesis Applications

The electrochemical reactivity of malononitrile systems has been harnessed for various synthetic applications, offering environmentally benign alternatives to traditional chemical methods. epa.govresearchgate.net Electrosynthesis often avoids the need for harsh reagents and can lead to high product yields with excellent selectivity. epa.gov

One significant application is the electrosynthesis of arylidene malononitriles themselves. This can be achieved through the reaction of an aldehyde with an electrogenerated base of malononitrile. epa.gov In this method, a controlled potential electrolysis is carried out in an undivided cell with acetonitrile (B52724) as the solvent and a supporting electrolyte like lithium perchlorate. epa.gov The electrogenerated malononitrile anion then reacts with the aldehyde to produce the corresponding arylidene malononitrile in excellent yield. epa.gov This approach is considered a green chemistry protocol as it eliminates the need for an external base and other toxic chemicals. epa.gov

For example, 2-(4-fluorobenzylidene)malononitrile (B1267660) has been synthesized electrochemically with a reported yield of about 82–90% at 5.0 V. researchgate.net This demonstrates the efficiency of electrosynthesis for preparing compounds structurally similar to (p-chlorobenzyl)malononitrile.

Furthermore, electrosynthesis has been employed to prepare stable delocalized carbanions. The electrosynthesis of potassium and ammonium (B1175870) salts of p-cyanophenyl malononitrile has been achieved in a one-pot reaction with very high yields. rsc.orgrsc.org This highlights the utility of electrochemical methods in generating and isolating reactive intermediates that can be used in further synthetic transformations.

The table below presents examples of electrosynthesis applications involving malononitrile derivatives.

| Starting Materials | Product | Yield | Method | Reference |

| Malononitrile and various aldehydes | Arylidene malononitriles | Excellent | Electrogenerated base | epa.gov |

| 2-Amino-1-phenylethan-1-one hydrochloride and malononitrile | 2-(4-Fluorobenzylidene)malononitrile | 82-90% | One-pot electrochemical synthesis | researchgate.net |

| p-Cyanophenyl malononitrile | Potassium and ammonium salts of p-cyanophenyl malononitrile | Very high | One-pot electrosynthesis | rsc.orgrsc.org |

This interactive table showcases various electrosynthesis applications utilizing malononitrile and its derivatives, indicating the potential for similar applications with (p-chlorobenzyl)malononitrile.

Computational Chemistry and Theoretical Modeling of P Chlorobenzyl Malononitrile

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic and molecular properties of (p-Chlorobenzyl)malononitrile. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets such as 6-311G(d,p), are employed to predict various molecular attributes with a high degree of accuracy. bhu.ac.in

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of (p-Chlorobenzyl)malononitrile. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For similar structures, DFT calculations at the B3LYP/6-31G level have been used for full geometry optimization. mdpi.com Conformational analysis further explores the different spatial arrangements of the atoms and identifies the most energetically favorable conformers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive. For a related compound, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0106 |

Note: Data is for a similar imidazole (B134444) derivative and serves as an illustrative example. malayajournal.org

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. libretexts.orgchemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgresearchgate.net This visual representation is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity and biological recognition processes. malayajournal.org

Prediction and Interpretation of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For instance, theoretical calculations of vibrational spectra can aid in the assignment of functional groups and understanding the vibrational modes of the molecule. nih.gov Similarly, predicted NMR chemical shifts can help in the structural elucidation of the compound.

Molecular Dynamics Simulations for Conformational Landscapes (if applicable)

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of (p-Chlorobenzyl)malononitrile in a simulated environment, such as in a solvent. stanford.edursc.org MD simulations track the movements of atoms over time, providing a detailed view of the molecule's flexibility, conformational changes, and interactions with its surroundings. researchgate.net This approach is particularly useful for understanding how the molecule behaves in a biological system or in solution, revealing the accessible conformations and the energy barriers between them.

In Silico Evaluation of Structure-Activity Relationships in Enzyme Inhibition Research

The exploration of (p-Chlorobenzyl)malononitrile and its derivatives as potential enzyme inhibitors is significantly enhanced by computational chemistry and theoretical modeling. These in silico approaches provide critical insights into the molecular interactions that govern biological activity, guiding the design and optimization of more potent and selective drug candidates. nih.gov By simulating the behavior of these molecules at an atomic level, researchers can predict their efficacy and pharmacokinetic profiles before undertaking expensive and time-consuming laboratory synthesis and testing. mdpi.com The core principle of these methods is that the biological activity of a compound is a function of its molecular structure, and changes in structure lead to changes in properties. mdpi.com

Molecular Docking Methodologies and Binding Affinity Predictions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. dergipark.org.trnih.gov This method is crucial for understanding the structure-activity relationships (SAR) of potential inhibitors like (p-Chlorobenzyl)malononitrile. The process involves placing the ligand into the active site of a target enzyme in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. mdpi.com

The primary goal of molecular docking is to identify the most stable binding mode, which is typically the one with the lowest energy score. mdpi.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and amino acid residues in the enzyme's active site. For instance, in studies of malononitrile (B47326) derivatives as inhibitors of pentose (B10789219) phosphate (B84403) pathway enzymes, molecular docking was used to predict the interactions responsible for their inhibitory effects. nih.gov

While docking is effective at predicting binding poses, predicting the absolute binding affinity with high accuracy remains a significant challenge. nih.gov Therefore, docking results are often refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.govpensoft.net These methods calculate the free energy of binding from a set of snapshots taken from molecular dynamics (MD) simulations, providing a more accurate ranking of potential inhibitors. nih.gov The binding free energy estimations from these advanced methods have shown good correlation with experimental in vitro data for various enzyme inhibitors. nih.gov

Table 1: Illustrative Molecular Docking and Binding Energy Results for (p-Chlorobenzyl)malononitrile Against a Hypothetical Enzyme Target

| Parameter | Value | Description |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | An estimation of the binding affinity from the docking algorithm. More negative values suggest stronger binding. |

| MM/GBSA ΔG Bind (kcal/mol) | -45.7 | Calculated binding free energy, offering a more refined prediction of affinity. pensoft.net |

| Key Interacting Residues | Tyr234, Phe345, Arg120 | Amino acids in the enzyme's active site predicted to form significant bonds or contacts with the ligand. |

| Predicted Interaction Types | Pi-Pi stacking, Hydrogen Bond | The specific non-covalent interactions stabilizing the ligand-protein complex. |

Computational Assessment of Druggability and Drug-Likeness Parameters

Beyond predicting binding affinity, computational tools are essential for evaluating the "druggability" of a compound. Druggability assesses whether a molecule possesses the physicochemical properties compatible with a successful oral drug, including absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov This analysis helps filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. nih.gov

Several online tools and software packages, such as SwissADME and AdmetSAR, are used to predict these properties from a molecule's structure. nih.govacs.org These predictions are often guided by established principles like Lipinski's Rule of Five, which sets thresholds for molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors to ensure good absorption and permeation. nih.gov For (p-Chlorobenzyl)malononitrile, these parameters can be calculated to provide a preliminary assessment of its potential as a drug candidate.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for (p-Chlorobenzyl)malononitrile

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 188.62 | Lipinski's Rule: < 500 Da. The compound meets this criterion. nih.gov |

| Lipophilicity (LogP) | 2.35 | Lipinski's Rule: ≤ 5. The compound is within the acceptable range for oral absorption. nih.gov |

| Hydrogen Bond Acceptors | 2 (from Nitrile groups) | Lipinski's Rule: ≤ 10. The compound meets this criterion. nih.gov |

| Hydrogen Bond Donors | 0 | Lipinski's Rule: ≤ 5. The compound meets this criterion. nih.gov |

| Gastrointestinal (GI) Absorption | High (Predicted) | Indicates high likelihood of being absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Suggests the compound may cross into the central nervous system. mdpi.com |

| Lipinski's Rule Violations | 0 | The compound fully adheres to the Rule of Five, suggesting good potential for oral bioavailability. nih.gov |

Applications of P Chlorobenzyl Malononitrile in Advanced Organic Synthesis

Role as a Key Building Block in Heterocyclic Compound Synthesis

The reactivity of (p-chlorobenzyl)malononitrile is primarily centered around the active methylene (B1212753) group and the electrophilic nature of the nitrile carbons. These features allow it to participate in a variety of condensation and cyclization reactions, leading to the formation of numerous heterocyclic scaffolds. Its utility is particularly pronounced in multicomponent reactions, where its incorporation allows for the efficient, one-pot synthesis of complex molecules from simple starting materials.

Synthesis of Polysubstituted Heterocycles

The strategic placement of the p-chlorophenyl group and the dinitrile functionality makes (p-chlorobenzyl)malononitrile an excellent substrate for synthesizing polysubstituted heterocycles, which are often associated with significant biological activities.

(p-Chlorobenzyl)malononitrile is a key reactant in the synthesis of various pyran and benzopyran derivatives. These reactions often proceed through a multi-component strategy, where (p-chlorobenzyl)malononitrile is either used directly or generated in situ from the Knoevenagel condensation of p-chlorobenzaldehyde and malononitrile (B47326).

One notable application is the three-component reaction with an enolizable C-H activated acidic compound, such as dimedone, in the presence of a catalyst to yield tetrahydrobenzo[b]pyran derivatives. For instance, the reaction of p-chlorobenzaldehyde, malononitrile, and dimedone, catalyzed by a magnetic bionanocomposite like CuFe2O4@starch, efficiently produces 2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran. slideshare.net This reaction proceeds via an initial Knoevenagel condensation to form (p-chlorobenzylidene)malononitrile, followed by a Michael addition of the dimedone enolate and subsequent intramolecular cyclization. sharif.edu

| Reactants | Catalyst | Product | Yield (%) | Reference |

| p-Chlorobenzaldehyde, Malononitrile, Dimedone | CuFe2O4@starch | 2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran | High | slideshare.net |

| p-Chlorobenzaldehyde, Malononitrile, Dimedone | PAN@melamine/Fe3O4 | 2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran | 92 | sharif.edu |

This table showcases the synthesis of tetrahydrobenzo[b]pyran derivatives using reactants that form (p-chlorobenzyl)malononitrile in situ.

The synthesis of highly substituted pyridines and pyridinones can be achieved using (p-chlorobenzyl)malononitrile as a key precursor. These reactions often involve the reaction of an arylidenemalononitrile with an active methylene compound. For example, pyridinethiones can be synthesized through the reaction of (p-chlorobenzyl)malononitrile with a suitable sulfur-containing reagent. organic-chemistry.org

A study has reported the synthesis of 6-Amino-1-(4-chlorobenzoyl)-4-methyl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile, although the direct use of (p-chlorobenzyl)malononitrile was not the primary focus, the analogous reactivity of arylidenemalononitriles suggests its potential in this area. organic-chemistry.org Furthermore, the reaction of malononitrile dimer with arylidenemalononitriles can be tailored to produce either pyridine (B92270) or benzene (B151609) derivatives, indicating another synthetic route where (p-chlorobenzyl)malononitrile could be employed. wikipedia.org

| Reactants | Conditions | Product | Reference |

| Malononitrile Dimer, (p-Chlorobenzyl)malononitrile | Acetic acid, Ammonium (B1175870) acetate (B1210297) | Substituted Pyridine Derivative | wikipedia.org |

| (p-Chlorobenzyl)malononitrile, Sulfur-containing reagent | Base | Substituted Pyridinethione | organic-chemistry.org |

This table illustrates potential synthetic routes to pyridine derivatives using (p-chlorobenzyl)malononitrile.

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. chemrxiv.org (p-Chlorobenzyl)malononitrile, or its precursors p-chlorobenzaldehyde and malononitrile, can be effectively utilized in this reaction. wikipedia.orgchemrxiv.org

The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde (p-chlorobenzaldehyde) and the active methylene compound (malononitrile) to yield (p-chlorobenzylidene)malononitrile. chemrxiv.org This intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to afford the polysubstituted 2-aminothiophene. chemrxiv.orgresearchgate.net The use of mechanochemistry, such as high-speed ball milling, has been shown to be an efficient, solvent-free method for carrying out the Gewald reaction with acetophenones and malononitrile, suggesting a potential green synthetic route for thiophenes derived from (p-chlorobenzyl)malononitrile. researchgate.net

| Carbonyl Source | Nitrile | Catalyst/Conditions | Product | Reference |

| p-Chlorobenzaldehyde | Malononitrile | Base, Sulfur | 2-Amino-4-(4-chlorophenyl)-3-cyanothiophene derivative | chemrxiv.orgorganic-chemistry.org |

| p-Substituted Acetophenones | Malononitrile | Morpholine, Sulfur, Ball Milling | 4-Aryl-substituted 2-aminothiophene-3-carbonitriles | researchgate.net |

This table outlines the synthesis of thiophenes via the Gewald reaction, a key application for (p-chlorobenzyl)malononitrile precursors.

(p-Chlorobenzyl)malononitrile is a valuable synthon for the construction of pyrazole (B372694) and fused pyrazole ring systems. A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. cutm.ac.in In this reaction, an aldehyde (p-chlorobenzaldehyde), malononitrile, hydrazine (B178648) hydrate (B1144303), and a β-ketoester (like ethyl acetoacetate) are reacted in a one-pot fashion. cutm.ac.innih.govnih.gov

The reaction proceeds through the initial formation of a pyrazolone (B3327878) from hydrazine hydrate and the β-ketoester, and the Knoevenagel condensation of p-chlorobenzaldehyde and malononitrile to give (p-chlorobenzylidene)malononitrile. A subsequent Michael addition and intramolecular cyclization leads to the final fused pyrazole product, such as 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. cutm.ac.in This reaction can be efficiently catalyzed by various catalysts, including nano-eggshell/Ti(IV) and ammonium chloride. cutm.ac.innih.gov

| Aldehyde | Active Methylene | Hydrazine Source | β-Ketoester | Catalyst | Product | Yield (%) | Reference |

| p-Chlorobenzaldehyde | Malononitrile | Hydrazine Hydrate | Ethyl Acetoacetate | Nano-eggshell/Ti(IV) | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | cutm.ac.in |

| p-Chlorobenzaldehyde | Malononitrile | Hydrazine Hydrate | Ethyl Acetoacetate | Ammonium Chloride | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Good | nih.gov |

This table details the four-component synthesis of fused pyrazoles involving (p-chlorobenzyl)malononitrile precursors.

(p-Chlorobenzyl)malononitrile also serves as a precursor for the synthesis of imidazole (B134444) and benzimidazole (B57391) derivatives. The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine (B120857) with an aldehyde. cutm.ac.ingoogle.com By using p-chlorobenzaldehyde, which reacts with malononitrile to form the title compound, 2-(p-chlorobenzyl)benzimidazole can be synthesized. Various catalysts, including supported gold nanoparticles, can promote this reaction under mild conditions. google.com

Furthermore, a three-component reaction of 2-aminobenzimidazole, an aryl aldehyde (like p-chlorobenzaldehyde), and malononitrile can lead to the formation of fused benzimidazole systems, such as 2-amino-4-(4-chlorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile. For the synthesis of imidazoles, a multi-component reaction involving an aldehyde, ammonia, and other reagents can be employed, where (p-chlorobenzyl)malononitrile can act as a key intermediate.

| Amine | Aldehyde | Nitrile | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | p-Chlorobenzaldehyde | - | Au/TiO2 | 2-(p-Chlorobenzyl)benzimidazole | google.com |

| 2-Aminobenzimidazole | p-Chlorobenzaldehyde | Malononitrile | Low Transition Temperature Mixture | 2-amino-4-(4-chlorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | |

| Ammonia, Primary Amine | p-Chlorobenzaldehyde | - | Bronsted Acid | Substituted Imidazole |

This table summarizes the synthesis of imidazole and benzimidazole derivatives using (p-chlorobenzyl)malononitrile or its precursors.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 2-(2-chlorobenzylidene)malononitrile is achieved through the Knoevenagel condensation of 2-chlorobenzaldehyde (B119727) and malononitrile (B47326). idc-online.com This reaction is traditionally catalyzed by weak bases such as piperidine (B6355638) or pyridine (B92270). idc-online.comgoogle.com While effective, historical methods often employed organic solvents like cyclohexane (B81311) or methanol, which present toxicity and flammability concerns. google.comgoogle.com

Future research is increasingly directed towards greener and more sustainable synthetic routes. A significant advancement has been the development of an eco-friendly process that uses water as the solvent, which is simple, cost-effective, and reduces environmental pollution. google.comgoogle.com The optimization of this aqueous synthesis involves catalysts like piperidine, pyridine, and various picolines. google.com

Further innovation is expected in the realm of catalysis. The exploration of novel catalysts, such as eco-friendly zeolitic imidazolate frameworks (ZIFs), is a promising avenue to enhance reaction efficiency and selectivity. The goal is to develop methods that maximize yield and purity—with some aqueous-based processes already reporting purities greater than 99.5%—while minimizing waste and the use of hazardous reagents. google.com

Table 1: Comparison of Synthetic Methodologies for 2-(2-chlorobenzylidene)malononitrile

| Feature | Traditional Method | Emerging Sustainable Method |

|---|---|---|

| Solvent | Organic (e.g., Cyclohexane, Methanol) google.comgoogle.com | Water google.comgoogle.com |

| Catalyst | Pyridine, Piperidine idc-online.comgoogle.com | Piperidine, Diethylamine (B46881), Picolines, ZIFs google.comnih.gov |

| Key Advantage | Established procedure | Eco-friendly, Cost-effective, High Purity (>99.5%) google.com |

| Drawbacks | Toxic/flammable solvents, environmental pollution google.comgoogle.com | Requires optimization for industrial scale-up |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

Understanding the reactivity of (o-Chlorobenzyl)malononitrile and its derivatives is crucial for predicting their environmental fate and for developing new applications. The molecule's reactivity is centered around the activated methylene (B1212753) group and the carbon-carbon double bond in its unsaturated form, 2-(2-chlorobenzylidene)malononitrile. nih.govpreprints.org

Key areas for future exploration include:

Hydrolysis and Degradation: 2-(2-chlorobenzylidene)malononitrile is known to hydrolyze in water. gezondheidsraad.nl Upon heating, it decomposes and can release toxic fumes, including hydrogen chloride, hydrogen cyanide, and nitrogen oxides. nih.govilo.org Detailed mechanistic studies of its degradation under various environmental conditions (pH, temperature, light) are needed. Thermal degradation studies have identified a range of byproducts, indicating complex reaction pathways. dtic.mil

Biocatalytic Transformations: The use of microorganisms or enzymes to transform the compound is a burgeoning field. Studies have shown that microalgae like Chlorella sp. can effectively biodegrade 2-(2-chlorobenzylidene)malononitrile, suggesting that these biological systems can be harnessed for bioremediation. nih.govresearchgate.netpreprints.org Future work could identify the specific enzymes and metabolic pathways involved.

Novel Chemical Transformations: The dinitrile functionality and the aromatic ring offer sites for a variety of chemical modifications. Systematic studies could uncover new reactions, leading to the synthesis of novel heterocyclic compounds or pharmacologically active substances. researchgate.net For instance, the reduction of the unsaturated compound yields 2-(2-chlorobenzyl)malononitrile, a metabolite detected in blood following exposure to the aerosol form. nih.govnih.gov

Table 2: Identified Degradation and Transformation Products

| Transformation Type | Product(s) |

|---|---|

| Metabolism / Reduction | 2-chlorobenzyl malononitrile nih.govnih.gov |

| Hydrolysis / Metabolites | 2-chlorobenzaldehyde, 2-chlorobenzoic acid, 2-chlorobenzyl alcohol gezondheidsraad.nl |

| Thermal Degradation | Hydrogen cyanide, Hydrogen chloride, Nitrogen oxides, Chlorobenzene, Benzonitrile nih.govilo.orgdtic.mil |

| Biodegradation | Complete metabolism by Chlorella sp. nih.govpreprints.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch processing. For the synthesis of (o-Chlorobenzyl)malononitrile, integrating flow chemistry could lead to:

Enhanced Safety: The Knoevenagel condensation can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. This is also crucial when handling potentially hazardous reagents or products.

Improved Efficiency and Scalability: Continuous processes can be run for extended periods, enabling large-scale production without the need for large batch reactors. The precise control over reaction parameters (temperature, pressure, residence time) can lead to higher yields and purity.

Process Automation: Automated platforms can streamline the synthesis, purification, and analysis of the compound and its derivatives. This high-throughput capability would accelerate the discovery of new reactivity patterns and the optimization of reaction conditions.

While specific applications of flow chemistry to this compound are not yet widely reported, it represents a logical next step for optimizing its synthesis in a safer, more consistent, and scalable manner.

Advanced Computational and Data-Driven Approaches in Design and Discovery

Modern computational chemistry and data science are powerful tools for accelerating chemical research. In the context of (o-Chlorobenzyl)malononitrile, these approaches can be applied to:

Mechanistic Insights: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the Knoevenagel condensation reaction mechanism. This would allow researchers to understand the role of the catalyst, rationalize substituent effects, and predict the reactivity of different substrates, aiding in the design of more efficient synthetic routes.

Property Prediction: Computational models can predict the physical, chemical, and toxicological properties of the compound and its derivatives. This can guide the design of safer chemicals, aligning with green chemistry principles, by identifying potentially hazardous structures before they are synthesized. nih.gov

Data-Driven Optimization: Machine learning algorithms could be trained on experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Sustainable Chemistry Principles in (p-Chlorobenzyl)malononitrile Research

The application of the 12 Principles of Green Chemistry provides a robust framework for guiding future research on (o-Chlorobenzyl)malononitrile. pcc.euacs.org Several current and future research directions align directly with these principles:

Prevention: Developing high-yield syntheses that minimize byproduct formation is a core goal. pcc.eu

Atom Economy: Synthetic methods like the Knoevenagel condensation should be designed to maximize the incorporation of all materials into the final product. nih.govpcc.eu

Less Hazardous Chemical Syntheses: The move away from toxic organic solvents to water is a prime example of this principle in action. google.comgoogle.compcc.eu

Designing Safer Chemicals: Computational studies can help in designing derivatives with reduced toxicity while maintaining desired functionality. nih.govpcc.eu

Safer Solvents and Auxiliaries: The use of water as a solvent is a key achievement. google.comgoogle.compcc.eu Future work should continue to eliminate the need for hazardous auxiliary substances.

Design for Energy Efficiency: Developing syntheses that can be conducted at ambient temperature and pressure reduces energy consumption. pcc.euacs.org Flow chemistry can contribute to more energy-efficient processes.

Use of Renewable Feedstocks: While the current synthesis relies on petrochemical feedstocks, future research could explore bio-based routes to precursors like 2-chlorobenzaldehyde. pcc.eulabdepotinc.com

Reduce Derivatives: Research should focus on avoiding unnecessary protection/deprotection steps, which generate waste. pcc.euacs.org

Catalysis: The use of selective catalytic reagents is superior to stoichiometric ones. pcc.euacs.org The development of highly efficient and recyclable catalysts is a key research area.

Design for Degradation: Studying the biodegradation of (o-Chlorobenzyl)malononitrile is crucial. nih.govresearchgate.net Chemical products should be designed to break down into innocuous products after use. pcc.eulabdepotinc.com

Real-Time Analysis for Pollution Prevention: Integrating in-line analytical techniques with flow synthesis platforms allows for real-time monitoring and control, preventing waste generation. pcc.eu

Inherently Safer Chemistry for Accident Prevention: Choosing less hazardous chemicals and reaction conditions, such as aqueous solvents and controlled flow reactors, minimizes the potential for accidents. pcc.eulabdepotinc.com

By systematically applying these principles, future research can ensure that the study and application of (o-Chlorobenzyl)malononitrile and its derivatives are conducted in a manner that is both scientifically advanced and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (p-chlorobenzyl)malononitrile, and what are their comparative advantages in yield and purity?

- Methodological Answer : The primary synthesis involves alkylation of malononitrile with p-chlorobenzyl chloride. A reported method for malononitrile synthesis (via cyanoacetamide and PCl₅) can be adapted by substituting appropriate benzyl halides. For p-chlorobenzyl chloride preparation, chlorination of p-chlorotoluene under UV light or via the Cannizzaro reaction followed by oxidation may be employed . Comparative advantages include higher yields (70-85%) when using polar aprotic solvents (e.g., DMF) and controlled temperature (60-80°C). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers handle and store (p-chlorobenzyl)malononitrile to ensure laboratory safety?

- Methodological Answer : This compound is toxic (nitrile group) and reactive. Key precautions:

- Storage : In airtight containers under inert gas (N₂/Ar), away from oxidizers (e.g., peroxides) and strong acids/bases .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Immediate decontamination with 10% NaHCO₃ for spills .

- Emergency : For inhalation, administer oxygen; for skin contact, wash with soap and water for 15 minutes .

Q. What spectroscopic techniques are recommended for characterizing (p-chlorobenzyl)malononitrile, and what key peaks indicate structural integrity?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 7.2-7.4 ppm, doublet for para-substitution), benzylic CH₂ (δ 4.3-4.5 ppm), and nitrile groups (no direct protons but inferred from coupling) .

- IR : Strong C≡N stretches (~2200-2250 cm⁻¹) and C-Cl (~550-600 cm⁻¹) .

- Melting Point : Compare with literature values (e.g., 30-33°C for malononitrile derivatives ).

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties or reactivity of (p-chlorobenzyl)malononitrile?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for nitrile reactivity and charge distribution . Key steps:

- Optimize geometry at the 6-31G(d) level.

- Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate IR/NMR spectra for validation against experimental data .

Q. What experimental strategies can resolve contradictions in reported reaction yields or by-product profiles for (p-chlorobenzyl)malononitrile synthesis?

- Methodological Answer :

- Variable Screening : Use factorial design to test temperature, solvent, and catalyst ratios.

- By-Product Analysis : Employ GC-MS or HPLC to identify impurities (e.g., unreacted benzyl chloride or dimerization products) .

- Replication : Cross-validate under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental factors .

Q. What mechanistic insights have been gained into the nucleophilic substitution reactions involving (p-chlorobenzyl)malononitrile derivatives?

- Methodological Answer : Kinetic studies (e.g., using ¹³C labeling) suggest a two-step SN2 mechanism in polar solvents. Steric hindrance from the p-chlorobenzyl group slows reactivity compared to smaller substituents. Computational modeling supports a transition state with partial charge delocalization on the nitrile groups .

Q. How does the steric and electronic influence of the p-chlorobenzyl group affect the compound's reactivity in cycloaddition or polymerization reactions?

- Methodological Answer :

- Steric Effects : The bulky benzyl group reduces accessibility for [2+2] cycloaddition but enhances thermal stability in polymer backbones.

- Electronic Effects : The electron-withdrawing Cl substituent increases nitrile electrophilicity, favoring nucleophilic attacks (e.g., in Knoevenagel condensations) .

Q. What are the current gaps in toxicological data for (p-chlorobenzyl)malononitrile, and how can in vitro assays address them?

- Methodological Answer : Limited data exist on chronic exposure and mutagenicity. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.